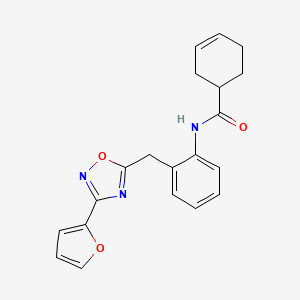
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclohex-3-enecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclohex-3-enecarboxamide is a complex organic compound featuring a cyclohexene ring, a phenyl group, a furan ring, and an oxadiazole group. This multifaceted structure gives it unique chemical properties, making it of interest in various fields including medicinal chemistry and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclohex-3-enecarboxamide typically involves multiple steps:
Formation of the oxadiazole ring: : This can be achieved through cyclization reactions involving nitriles and hydroxylamines under controlled conditions.
Incorporation of the furan ring: : Furan derivatives are introduced through coupling reactions with pre-formed oxadiazole intermediates.
Attachment of the phenyl group: : This often involves Suzuki or Stille coupling reactions.
Formation of the cyclohex-3-enecarboxamide moiety: : This can be synthesized through amidation reactions where the carboxylic acid derivative of cyclohexene is reacted with amines under dehydrating conditions.
Industrial Production Methods
Scaling up for industrial production requires optimizing each step to ensure high yield and purity. Techniques such as continuous flow synthesis and catalysis with transition metals are commonly employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclohex-3-enecarboxamide undergoes several types of reactions:
Oxidation: : Oxidative cleavage can break the oxadiazole or furan rings, typically using agents like potassium permanganate.
Reduction: : The compound can be reduced using hydrogenation conditions to yield amine derivatives.
Substitution: : Electrophilic aromatic substitution can occur on the phenyl ring, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: : Hydrogen gas (H₂), palladium on carbon (Pd/C) catalyst.
Substitution: : Halogens (Cl₂, Br₂), nitric acid (HNO₃).
Major Products Formed
Oxidation products: : Carboxylic acids and aldehydes from ring cleavage.
Reduction products: : Amines and alkanes.
Substitution products: : Halogenated and nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in several research domains:
Chemistry: : Used as a building block for synthesizing more complex molecules, particularly in drug discovery.
Biology: : Studied for its potential bioactivity, including anti-inflammatory and antimicrobial properties.
Medicine: : Investigated for its therapeutic potential in treating diseases.
Industry: : Employed in the development of new materials and catalysts due to its unique structural properties.
Wirkmechanismus
Molecular Targets and Pathways
The biological activity of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclohex-3-enecarboxamide often involves its interaction with enzymes and receptors. For instance, it may inhibit specific enzymes involved in inflammatory pathways or interact with microbial cell walls to exhibit antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclohex-3-enecarboxamide stands out due to its combination of a cyclohexene ring and an oxadiazole moiety, which is less common among its peers.
List of Similar Compounds
N-(2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclohex-3-enecarboxamide: : Similar but lacks the furan ring.
N-(2-((3-(thiazol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclohex-3-enecarboxamide: : Replaces the furan ring with a thiazole ring.
N-(2-((3-(pyridine-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclohex-3-enecarboxamide: : Features a pyridine ring instead of furan.
Eigenschaften
IUPAC Name |
N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-20(14-7-2-1-3-8-14)21-16-10-5-4-9-15(16)13-18-22-19(23-26-18)17-11-6-12-25-17/h1-2,4-6,9-12,14H,3,7-8,13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEWCCVETIYDGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
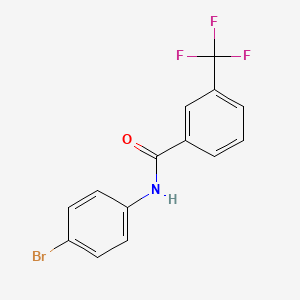
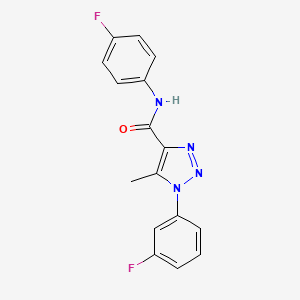
![2-(4-chlorophenoxy)-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide](/img/structure/B2434120.png)
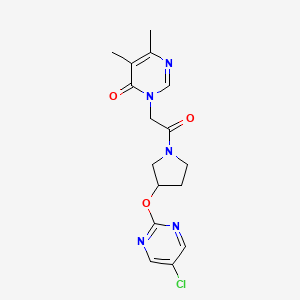


![4-(ethanesulfonyl)-N-[(2E)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2434124.png)

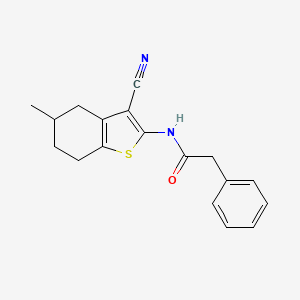

![(E)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-3-(3-pyridinyl)-2-propenenitrile](/img/structure/B2434129.png)


![N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2434137.png)
